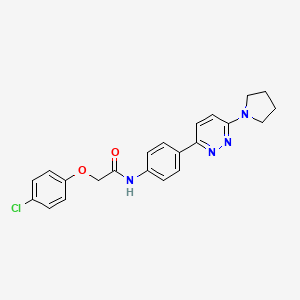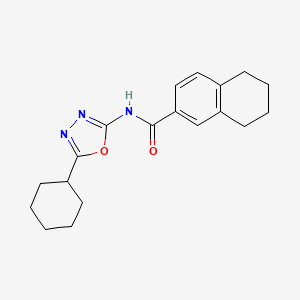
(2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid: is an organic compound with the molecular formula C11H14O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with a propanoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-5-methylphenol.
Alkylation: The phenol undergoes alkylation to introduce the propanoic acid side chain.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2S)-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale alkylation reactions using suitable catalysts and solvents to ensure high yield and purity. The chiral resolution step is crucial and may involve the use of chiral chromatography or enzymatic resolution techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products:
Oxidation: Formation of 2-methoxy-5-methylbenzoic acid.
Reduction: Formation of 2-methoxy-5-methylphenylpropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-substrate interactions due to its chiral nature.
Medicine:
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzene ring play a crucial role in its binding affinity and specificity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
- 2-Methoxy-5-methylphenyl isocyanate
- 2-Methoxy-5-sulfamoylbenzoic acid
- 2-Methoxy-5-methylphenol
Comparison:
- 2-Methoxy-5-methylphenyl isocyanate: This compound differs in having an isocyanate group (-NCO) instead of the propanoic acid moiety, leading to different reactivity and applications.
- 2-Methoxy-5-sulfamoylbenzoic acid: This compound has a sulfamoyl group (-SO2NH2) instead of the propanoic acid moiety, which alters its chemical properties and potential uses.
- 2-Methoxy-5-methylphenol: This compound lacks the propanoic acid side chain, making it less versatile in terms of chemical reactions and applications.
(2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
(2S)-2-(2-methoxy-5-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-10(14-3)9(6-7)8(2)11(12)13/h4-6,8H,1-3H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFKUQSJXUEQSQ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2730961.png)

![N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide](/img/new.no-structure.jpg)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2730967.png)







![5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine](/img/structure/B2730980.png)
![7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2730981.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone](/img/structure/B2730984.png)
